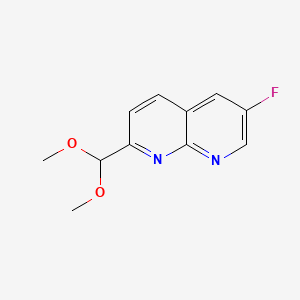

2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine

描述

属性

IUPAC Name |

2-(dimethoxymethyl)-6-fluoro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c1-15-11(16-2)9-4-3-7-5-8(12)6-13-10(7)14-9/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVIBRODJFTHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC2=NC=C(C=C2C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678401 | |

| Record name | 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222533-72-3 | |

| Record name | 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222533-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine

Abstract

This technical guide provides a comprehensive, in-depth exploration of a viable and robust synthetic pathway for 2-(dimethoxymethyl)-6-fluoro-1,8-naphthyridine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The 1,8-naphthyridine scaffold is a privileged structure, appearing in numerous biologically active molecules.[1] This guide will move beyond a simple recitation of steps, delving into the mechanistic underpinnings and strategic considerations for each transformation. We will begin with the construction of the core 6-fluoro-1,8-naphthyridine ring system via the venerable Friedländer annulation, followed by functional group manipulation at the C2 position to install the desired dimethoxymethyl moiety. This document is intended for an audience of researchers, scientists, and drug development professionals, offering actionable protocols and expert insights to facilitate the successful synthesis of this target molecule and its analogs.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a prominent nitrogen-containing heterocycle that has garnered significant attention from the scientific community due to its versatile biological activities.[1] This scaffold is a key component in a wide array of therapeutic agents, demonstrating antimicrobial, anticancer, antiviral, and anti-inflammatory properties, among others. The functionalization of the 1,8-naphthyridine ring at various positions allows for the fine-tuning of its pharmacological profile, making it a highly attractive framework for the design of novel drug candidates. The target molecule, this compound, incorporates a fluorine atom at the 6-position, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, and a protected aldehyde at the 2-position, which serves as a versatile handle for further synthetic elaborations.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach commencing with the construction of a suitably substituted 1,8-naphthyridine core. The dimethoxymethyl group can be envisioned as arising from the acetal protection of a 2-formyl group, which in turn can be generated through the oxidation of a 2-methyl substituent. The 6-fluoro-2-methyl-1,8-naphthyridine intermediate can be assembled via a Friedländer annulation, a classic and reliable method for the synthesis of quinolines and related nitrogen heterocycles.[2][3] This reaction involves the condensation of a 2-aminonicotinaldehyde with a ketone. Therefore, the key starting materials for this synthesis are a fluorinated 2-aminonicotinaldehyde and acetone.

Overall Synthetic Pathway

The proposed forward synthesis is a three-step sequence, as illustrated in the workflow diagram below.

Caption: Proposed three-step synthesis of this compound.

Part 1: Construction of the 6-Fluoro-1,8-Naphthyridine Core

Step 1: Friedländer Annulation

The cornerstone of this synthesis is the Friedländer annulation, which provides an efficient route to the 1,8-naphthyridine ring system.[2][3][4] This reaction involves the condensation of 2-amino-5-fluoronicotinaldehyde with acetone in the presence of a catalyst.

Reaction Scheme:

Caption: Friedländer annulation to form the naphthyridine core.

Causality Behind Experimental Choices:

The choice of catalyst for the Friedländer reaction can significantly impact the reaction efficiency and conditions. While traditional methods often employ strong acids or bases, modern approaches have focused on milder and more environmentally benign catalysts.[4][5] Choline hydroxide has been reported as an effective catalyst for this transformation in water, offering high yields and simple work-up procedures.[6] Alternatively, Lewis acids such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have been shown to catalyze the Friedländer condensation under solvent-free grinding conditions, providing a green and efficient alternative.[4] The use of 2-amino-5-fluoronicotinaldehyde as the starting material directly incorporates the desired fluorine substituent at the 6-position of the final product. The synthesis of this starting material can be achieved from commercially available 2-amino-5-fluoropyridine through formylation.[7][8][9]

Experimental Protocol (Exemplary):

-

To a solution of 2-amino-5-fluoronicotinaldehyde (1.0 eq) in a suitable solvent (e.g., water or ethanol), add acetone (1.5-3.0 eq).

-

Add the chosen catalyst (e.g., choline hydroxide, 1-5 mol%) to the reaction mixture.

-

Stir the reaction mixture at a suitable temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-fluoro-2-methyl-1,8-naphthyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-fluoronicotinaldehyde | Inferred from[7] |

| Reagent | Acetone | [2][6] |

| Catalyst | Choline Hydroxide or CeCl₃·7H₂O | [4][6] |

| Solvent | Water or Solvent-free | [4][6] |

| Typical Yield | High | [2][5][6] |

Part 2: Functionalization at the C2-Position

Step 2: Oxidation of the 2-Methyl Group

The next critical step is the selective oxidation of the methyl group at the 2-position of the 1,8-naphthyridine ring to a formyl group. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups, such as those adjacent to an aromatic ring.[2][10][11]

Reaction Scheme:

Caption: Oxidation of the 2-methyl group to a 2-formyl group.

Causality Behind Experimental Choices:

The oxidation of a methyl group on a heteroaromatic ring can be challenging due to the potential for over-oxidation or reaction at other sites. Selenium dioxide is a highly effective reagent for this transformation, often providing good yields of the desired aldehyde.[2][12] The reaction is typically carried out in a high-boiling solvent such as dioxane at reflux temperatures. The mechanism of the Riley oxidation involves an ene reaction followed by a[5][13]-sigmatropic rearrangement.[10][14]

Experimental Protocol (Exemplary):

-

To a stirred solution of 6-fluoro-2-methyl-1,8-naphthyridine (1.0 eq) in dioxane, add selenium dioxide (1.1-1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 6-fluoro-1,8-naphthyridine-2-carbaldehyde.

| Parameter | Value | Reference |

| Starting Material | 6-Fluoro-2-methyl-1,8-naphthyridine | Step 1 |

| Reagent | Selenium Dioxide (SeO₂) | [2][10][13] |

| Solvent | Dioxane | [13] |

| Typical Yield | Good | [2][13] |

Step 3: Acetal Formation

The final step in the synthesis is the protection of the 2-formyl group as a dimethoxymethyl acetal. This is a standard transformation in organic synthesis, typically achieved by reacting the aldehyde with an orthoformate in the presence of an acid catalyst.

Reaction Scheme:

Caption: Acetal protection of the 2-formyl group.

Causality Behind Experimental Choices:

The formation of an acetal is a reversible reaction, and the use of an orthoformate, such as trimethyl orthoformate, helps to drive the equilibrium towards the product by acting as both a reagent and a dehydrating agent.[15][16] The reaction is catalyzed by an acid, with para-toluenesulfonic acid (p-TsOH) being a common and effective choice. Methanol is typically used as the solvent.

Experimental Protocol (Exemplary):

-

Dissolve 6-fluoro-1,8-naphthyridine-2-carbaldehyde (1.0 eq) in methanol.

-

Add trimethyl orthoformate (2.0-3.0 eq) to the solution.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

| Parameter | Value | Reference |

| Starting Material | 6-Fluoro-1,8-naphthyridine-2-carbaldehyde | Step 2 |

| Reagent | Trimethyl Orthoformate | [15][16] |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | [16] |

| Solvent | Methanol | [16] |

| Typical Yield | High | [15] |

Conclusion

This in-depth technical guide has outlined a logical and well-supported three-step synthetic pathway for the preparation of this compound. By leveraging the power of the Friedländer annulation for the construction of the core heterocyclic scaffold, followed by a selective oxidation and a standard acetal protection, this route offers a practical and efficient approach for accessing this valuable compound. The detailed protocols and the rationale behind the experimental choices provided herein are intended to empower researchers to successfully synthesize this and related 1,8-naphthyridine derivatives for their ongoing research and development endeavors.

References

- Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929–936. [Link]

- Hayes, C. J., & Eno, M. S. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(15), 3469-3473. [Link]

- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.

- Lee, J. H., Kim, J. A., & Park, C. M. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2649. [Link]

- Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596–2600. [Link]

- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry, 8(1), 10-14.

- Ravi, O., & Sreenivasulu, B. (2022). Green design, synthesis of novel 2-methoxy-3-aryl-1,8-naphthyridines and their antimicrobial activity and molecular docking study. Results in Chemistry, 4, 100611. [Link]

- El-Faham, A., & El-Sayed, R. (2020). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Modern Synthetic Methods for the Synthesis of Heterocyclic Compounds. IntechOpen. [Link]

- AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation.

- Das, S., & Hati, S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18451–18463. [Link]

- Newkome, G. R., Theriot, K. J., Majestic, V. K., Spruell, P. A., & Baker, G. R. (1990). Functionalization of 2-Methyl- and 2,7-Dimethyl-1,8-naphthyridine. The Journal of Organic Chemistry, 55(9), 2838–2842. [Link]

- Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929–936. [Link]

- Nitidandhaprabhas, O. (1966). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction.

- Shaikh, N., Bapat, N. V., & Deshpande, V. H. (1996). Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines.

- Chem Channel. (2015, April 19).

- Wikipedia. (2023, October 29). Riley oxidation. In Wikipedia.

- Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480.

- Ghorai, P., & Kumar, A. (2017). Ag(i)-catalyzed cyclization of o-alkynylacetophenones facilitated through acetal formation: synthesis of C3-naphthyl indole derivatives. Organic & Biomolecular Chemistry, 15(2), 338-342. [Link]

- Liu, J., & Sun, H. (2015). Synthesis of 2-amino-5-fluoropyridine. Huaxue Shiji, 37(1), 74-77. [Link]

- Al-Zaydi, K. M., & Al-Mousawi, S. M. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8(1), 1-13. [Link]

- Bacher, F., Le-Lagadec, R., & Le-Gac, S. (2022). Synthesis of unsymmetrical 1,8-naphthyridine-based ligands for assembly of tri-and tetra-nuclear copper(II) complexes. New Journal of Chemistry, 46(46), 22168-22176. [Link]

- J-GLOBAL. (n.d.). Synthesis of 2-Amino-5-Fluoropyridine.

- Jain, R., & Kaur, N. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 759–774. [Link]

- ResearchGate. (n.d.). Acetalization of p‐anisaldehyde with triethyl orthoformate in ethanol, catalysed by a SCO composite film.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. connectjournals.com [connectjournals.com]

- 5. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-Amino-5-Fluoropyridine | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 10. adichemistry.com [adichemistry.com]

- 11. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Riley oxidation - Wikipedia [en.wikipedia.org]

- 15. Ag(i)-catalyzed cyclization of o-alkynylacetophenones facilitated through acetal formation: synthesis of C3-naphthyl indole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine

Abstract

This technical guide provides a comprehensive overview of the known and projected physicochemical properties of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,8-naphthyridine scaffold is a recognized privileged structure, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a fluorine atom and a dimethoxymethyl group to this core can significantly influence its electronic properties, membrane permeability, and metabolic stability, making it a valuable building block for novel therapeutic agents. This document outlines the fundamental molecular characteristics, provides detailed, field-proven experimental protocols for the determination of key physicochemical parameters, and discusses the potential applications of this compound in a research and development setting.

Molecular Identity and Core Characteristics

This compound is a substituted heterocyclic aromatic compound. Its core structure consists of two fused pyridine rings, characteristic of the 1,8-naphthyridine family.

Structural and Molecular Data

A summary of the foundational molecular data for this compound is presented in the table below. This information is critical for any experimental work, as it forms the basis for stoichiometric calculations and analytical characterization.

| Property | Value | Source |

| CAS Number | 1222533-72-3 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [2][3][4][5] |

| Molecular Weight | 222.22 g/mol | [2][3][4] |

| SMILES | FC1=CN=C2N=C(C(OC)OC)C=CC2=C1 | [2] |

| InChI | InChI=1S/C11H11FN2O2/c1-15-11(16-2)9-4-3-7-5-8(12)6-13-10(7)14-9/h3-6,11H,1-2H3 | [5] |

| InChIKey | DAVIBRODJFTHQN-UHFFFAOYSA-N | [3][5] |

Predicted and Experimental Physicochemical Properties

The physicochemical properties of a compound are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[6] While extensive experimental data for this specific molecule is not publicly available, we can infer likely characteristics based on its structure and provide robust protocols for their empirical determination.

Lipophilicity (LogP/LogD)

Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter for predicting a drug's ability to cross biological membranes.[7] For this compound, the presence of the fluoro group is expected to increase lipophilicity, while the nitrogen atoms in the naphthyridine core will contribute to its polarity and basicity, influencing its LogD at physiological pH.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This is a foundational method for determining the distribution of a compound between an aqueous and an organic phase.

-

Preparation of Phases:

-

Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Organic Phase: Use n-octanol, pre-saturated with the PBS solution.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

-

Partitioning:

-

Add a small aliquot of the stock solution to a mixture of the PBS and n-octanol phases in a separatory funnel.

-

Shake vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

-

Trustworthiness: The self-validating nature of this protocol lies in running multiple replicates and ensuring that the total amount of compound recovered from both phases matches the initial amount added, accounting for experimental variability.

Caption: Workflow for LogD Determination via Shake-Flask Method.

Solubility

Expertise & Experience: Aqueous solubility is a key factor in drug bioavailability. The aromatic nature of the naphthyridine ring suggests that the compound may have limited aqueous solubility, a common challenge for many drug candidates.[8][9] The dimethoxymethyl group may offer some improvement in solubility compared to a simple methyl group.

Experimental Protocol: Kinetic Solubility Assay using Turbidimetry

This high-throughput method is suitable for early-stage drug discovery.

-

Sample Preparation:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

-

Assay Execution:

-

In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) to achieve a range of final concentrations.

-

Mix thoroughly and incubate at room temperature for a defined period (e.g., 2 hours).

-

-

Measurement:

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

-

Data Analysis:

-

The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

-

Trustworthiness: This protocol should include positive and negative controls (a known poorly soluble and a known highly soluble compound) to validate the assay's performance.

Ionization Constant (pKa)

Expertise & Experience: The pKa value(s) of a compound determine its charge state at different pH values, which in turn affects its solubility, permeability, and target binding. The nitrogen atoms in the 1,8-naphthyridine ring are basic and will be protonated at acidic pH. The pKa of the parent 1,5-naphthyridine is 2.91, and similar values can be expected for the 1,8-isomer.[10]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol).

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.

-

Perform a reverse titration with a standardized strong base (e.g., NaOH).

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Synthesis and Spectroscopic Characterization

General Synthetic Approach:

A plausible synthetic route would involve the condensation of a 2-amino-5-fluoronicotinaldehyde with a protected acetaldehyde equivalent bearing the dimethoxymethyl group, followed by cyclization.

Spectroscopic Analysis:

Upon successful synthesis, a full suite of spectroscopic analyses is required to confirm the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the naphthyridine core, the methoxy protons, and the acetal proton. The fluorine atom would cause splitting of adjacent proton signals.

-

¹³C NMR would confirm the number of unique carbon atoms and their chemical environments.[14]

-

¹⁹F NMR is essential to confirm the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as C-F, C-O, and C=N bonds.

Applications in Drug Discovery and Research

The 1,8-naphthyridine scaffold is a versatile platform in medicinal chemistry.[1] Derivatives have been investigated for a wide range of therapeutic applications:

-

Antibacterial Agents: The naphthyridine core is a key component of some quinolone antibiotics.[15]

-

Anticancer Agents: Many 1,8-naphthyridine derivatives have shown potent cytotoxic activity against various cancer cell lines, often by inhibiting kinases or other key cellular enzymes.[16][17]

-

CNS-Active Agents: The rigid, planar structure of the naphthyridine core allows it to interact with various receptors and enzymes in the central nervous system.

The specific combination of the electron-withdrawing fluorine atom and the dimethoxymethyl group in this compound makes it an attractive candidate for further investigation in these areas. The fluorine can enhance binding affinity and improve metabolic stability, while the dimethoxymethyl group can be a useful synthetic handle for further derivatization or act as a prodrug moiety.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. While its fundamental molecular identity is established, a comprehensive experimental characterization of its physicochemical properties is necessary to fully unlock its potential in drug discovery and development. The protocols and insights provided in this guide offer a robust framework for researchers to undertake this characterization, paving the way for the rational design and synthesis of novel therapeutic agents based on this versatile scaffold.

References

- This compound. Amerigo Scientific. [Link]

- 2-(Dimethoxymethyl)-6-fluoro-1, 8-naphthyridine, 1 gram. CP Lab Safety. [Link]

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. [Link]

- This compound | C11H11FN2O2 | CID - PubChem. [Link]

- 2-(Dimethoxymethyl)-1,8-naphthyridine | C11H12N2O2 | CID 17750175 - PubChem. [Link]

- CHAPTER 1: Physicochemical Properties and Compound Quality. The Royal Society of Chemistry. [Link]

- Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv

- Chapter 1: Physicochemical Properties. The Royal Society of Chemistry. [Link]

- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

- Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Altern

- Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)

- Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC - NIH. [Link]

- Fused 1,5-Naphthyridines: Synthetic Tools and Applic

- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.

- Fluorescent 2,7-Dialkylamino-[2][8]-Naphthyridines: Preparation and Spectroscopic Properties. MDPI. [Link]

- 2,7-Dimethyl-1,8-naphthyridine. PMC - NIH. [Link]

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. [Link]

- ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][2][8]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][2][8]. Revue Roumaine de Chimie. [Link]

- An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. MDPI. [Link]

- 4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide | C22H24F2N4O4 | CID 117697172 - PubChem. [Link]

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

- 3-Fluoro-6-methoxy-[2][5]naphthyridine-4-carbaldehyde | C10H7FN2O2 - PubChem. [Link]

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

- Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1222533-72-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C11H11FN2O2 | CID 49761597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine mechanism of action.

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, renowned for its versatile synthesis and a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive analysis of the potential mechanism of action of this compound, a specific derivative of this important heterocyclic system. While direct experimental data on this particular compound is limited, this guide will extrapolate from the well-established pharmacology of the 1,8-naphthyridine class to propose likely mechanisms and outline the necessary experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of novel 1,8-naphthyridine derivatives.

The 1,8-Naphthyridine Scaffold: A Foundation of Diverse Biological Activity

The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, has been the subject of extensive research due to its wide array of pharmacological properties.[3] Derivatives of this scaffold have been developed as potent therapeutic agents with applications ranging from oncology and infectious diseases to neurology and inflammatory disorders.[4][5] The versatility of the 1,8-naphthyridine core allows for chemical modifications that can fine-tune its biological activity, leading to a diverse range of mechanisms of action.[1][2]

The broad spectrum of activities demonstrated by 1,8-naphthyridine derivatives includes:

-

Anticancer: Cytotoxic effects against various cancer cell lines.[6][7]

-

Antimicrobial: Activity against a range of bacteria and fungi.[8]

-

Antiviral: Inhibition of viral replication, including HIV.[4]

-

Anti-inflammatory: Modulation of inflammatory responses.[6]

-

Neurological: Potential applications in treating neurodegenerative diseases.[1][4]

This remarkable diversity stems from the ability of the 1,8-naphthyridine scaffold to interact with multiple biological targets, which will be explored in the subsequent sections.

Postulated Mechanisms of Action for this compound

Based on the known biological activities of structurally related 1,8-naphthyridine derivatives, several potential mechanisms of action can be proposed for this compound. The presence of a fluorine atom at the C6 position is particularly noteworthy, as this substitution is a common feature in the potent fluoroquinolone class of antibiotics.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action for many antibacterial 1,8-naphthyridine derivatives, including the foundational compound nalidixic acid and its more potent fluoroquinolone analogs like enoxacin, is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][10] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, these compounds introduce double-strand breaks in the bacterial chromosome, leading to cell death.

Given the structural similarity of the fluoro-1,8-naphthyridine core to fluoroquinolone antibiotics, it is highly plausible that this compound exerts its biological activity through this pathway.

Diagram: Postulated Inhibition of Bacterial DNA Gyrase

Caption: Postulated mechanism of DNA gyrase inhibition.

Topoisomerase II Inhibition in Eukaryotic Cells

Several 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through the inhibition of human topoisomerase II.[2] Similar to its bacterial counterpart, topoisomerase II is crucial for managing DNA topology during replication and transcription in eukaryotic cells. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The planar nature of the 1,8-naphthyridine ring system is well-suited for intercalation into DNA, a key step in the mechanism of many topoisomerase inhibitors.

Protein Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of many cancers. A number of 1,8-naphthyridine derivatives have been identified as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and c-Met kinase.[2][4] These kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways can lead to cell cycle arrest and apoptosis. The specific kinase inhibitory profile of this compound would need to be determined experimentally.

Diagram: General Kinase Inhibition Pathway

Caption: General pathway of receptor tyrosine kinase inhibition.

Chelation of Divalent Metal Ions

A study on 7-substituted 8-hydroxy-1,6-naphthyridines revealed a mechanism of action involving the chelation of divalent transition metals, particularly zinc (Zn²⁺) and iron (Fe²⁺).[11] This chelation depletes the intracellular levels of these essential metal ions, disrupting the function of metalloenzymes and leading to cell death.[11] While this compound lacks the 8-hydroxy group that is critical for this specific chelating activity, the potential for metal ion chelation by other functionalities cannot be entirely ruled out and warrants investigation.

Experimental Workflows for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following protocols outline the key steps to validate the postulated mechanisms.

Antimicrobial Activity and DNA Gyrase Inhibition Assays

Objective: To assess the antibacterial potency and directly measure the inhibition of bacterial DNA gyrase.

Step-by-Step Protocol:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a series of twofold dilutions of the test compound in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of bacterial strains (e.g., E. coli, S. aureus).

-

Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

DNA Gyrase Supercoiling Assay:

-

Prepare a reaction mixture containing relaxed plasmid DNA, purified DNA gyrase, ATP, and varying concentrations of the test compound.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

-

Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.

-

Anticancer Activity and Topoisomerase II Inhibition Assays

Objective: To evaluate the cytotoxic effects on cancer cells and measure the inhibition of human topoisomerase II.

Step-by-Step Protocol:

-

Cell Viability Assay (e.g., MTT Assay):

-

Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

Add MTT reagent and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

-

Topoisomerase II Decatenation Assay:

-

Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), purified human topoisomerase II, ATP, and varying concentrations of the test compound.

-

Incubate the reaction at 37°C.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Inhibition of topoisomerase II will result in a failure to decatenate the kDNA into minicircles.

-

Kinase Inhibition Profiling

Objective: To identify which protein kinases are inhibited by the compound.

Step-by-Step Protocol:

-

Kinase Panel Screening:

-

Submit the compound to a commercial kinase screening service or utilize an in-house kinase panel.

-

The compound is typically tested at a fixed concentration (e.g., 10 µM) against a large number of purified kinases.

-

The percentage of inhibition for each kinase is determined.

-

-

IC₅₀ Determination for Hits:

-

For any kinases that show significant inhibition in the initial screen, perform dose-response assays to determine the IC₅₀ value.

-

These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

-

Table 1: Summary of Postulated Mechanisms and Validating Experiments

| Postulated Mechanism of Action | Key Biological Target(s) | Primary Therapeutic Area | Key Validating Experiments |

| Bacterial DNA Gyrase/Topoisomerase IV Inhibition | DNA Gyrase, Topoisomerase IV | Antibacterial | MIC Determination, DNA Gyrase Supercoiling Assay |

| Eukaryotic Topoisomerase II Inhibition | Topoisomerase II | Anticancer | Cell Viability Assays (e.g., MTT), Topoisomerase II Decatenation Assay |

| Protein Kinase Inhibition | EGFR, c-Met, etc. | Anticancer | Kinase Panel Screening, Kinase IC₅₀ Determination |

| Divalent Metal Ion Chelation | Intracellular Zn²⁺, Fe²⁺ | Antiparasitic, Anticancer | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure intracellular metal ions |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, derivative of the pharmacologically significant 1,8-naphthyridine family. Based on a comprehensive analysis of its structural features and the known activities of related compounds, this guide has outlined several plausible mechanisms of action, including the inhibition of topoisomerases, protein kinases, and potentially metal chelation.

The proposed experimental workflows provide a clear and logical path for the definitive elucidation of its biological activity. A thorough investigation, beginning with broad screening for antimicrobial and anticancer effects, followed by targeted biochemical and cellular assays, will be crucial in uncovering the therapeutic potential of this compound. The insights gained from such studies will not only define the future of this compound but also contribute to the broader understanding of the structure-activity relationships within the versatile 1,8-naphthyridine class of compounds.

References

- Jain, A., & Sharma, S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. RSC Advances, 11(42), 26277-26301. [Link]

- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2015). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 25(15), 2963–2968. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- Jaggi, M., Singh, A. T., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 769-789. [Link]

- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2015). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 30(6), 920–926. [Link]

- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules (Basel, Switzerland), 26(14), 4324. [Link]

- ResearchGate.

- Amerigo Scientific. This compound. [Link]

- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules (Basel, Switzerland), 26(14), 4324. [Link]

- Singh, A., & Sharma, P. K. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini reviews in medicinal chemistry, 21(5), 586–601. [Link]

- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules (Basel, Switzerland), 26(14), 4324. [Link]

- Reddy, T. S., Nivetha, A., & Sridhar, B. (2012). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.

- Abu-Melha, S. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 61(4), 919-927. [Link]

- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules (Basel, Switzerland), 26(14), 4324. [Link]

- PubChem. This compound. [Link]

- Amerigo Scientific. 6-Fluoro-2-methyl-1,8-naphthyridine. [Link]

- de Oliveira, A. B., de Souza, M. V. N., & de Almeida, M. V. (2020). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics (Basel, Switzerland), 9(11), 785. [Link]

- ResearchGate. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

- Semantic Scholar.

- De Rycker, M., Horn, D., & Fairlamb, A. H. (2018). Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. mSphere, 3(3), e00201-18. [Link]

Sources

- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Buy 6-Fluoro-2-methyl-1,8-naphthyridine | 1222533-71-2 [smolecule.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Synthetic Cornerstone: A Technical Guide to 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2][3] This technical guide provides an in-depth examination of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine (CAS No. 1222533-72-3), a highly versatile and strategically important synthetic intermediate.[4] We will dissect its core reactivity, providing field-proven protocols and mechanistic insights for its application in drug discovery and development. This document is intended for researchers, medicinal chemists, and process scientists seeking to leverage this powerful building block for the construction of complex molecular architectures.

Introduction: The Strategic Value of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5] The nitrogen atoms within the bicyclic structure act as hydrogen bond acceptors and influence the molecule's overall polarity and solubility, making it an ideal scaffold for targeting a wide array of biological targets.

The subject of this guide, this compound, is a pre-functionalized building block designed for efficient and sequential modification. It possesses two key reactive handles:

-

A Protected Aldehyde at C2: The dimethoxymethyl group serves as a stable acetal, masking a highly reactive formyl (aldehyde) group. This allows for extensive chemical manipulation of other parts of the molecule before a strategic, late-stage deprotection and subsequent derivatization.

-

An Activatable Fluorine at C6: The fluorine atom at the 6-position is a superb leaving group for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the naphthyridine ring system activates this position for displacement by a wide range of nucleophiles.[6][7]

This dual functionality allows for a divergent synthetic approach, where a common intermediate can be used to generate a large library of diverse analogues, a crucial strategy in modern drug discovery.

Synthesis of the Core Intermediate

While a detailed, peer-reviewed synthesis of this compound is not extensively documented in readily available literature, its structure suggests a logical retrosynthetic approach based on established naphthyridine chemistry, such as the Friedländer annulation. A plausible synthetic route would involve the condensation of a substituted 2-aminopyridine with a suitable three-carbon electrophilic partner.

A typical precursor would be 2-amino-5-fluoropyridine, which would react with a protected malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane, under acidic or basic conditions to construct the second ring and yield the desired naphthyridine core.

Key Synthetic Transformations & Protocols

The true value of this compound lies in its predictable and high-yielding transformations. This section provides detailed protocols and the underlying chemical principles for its two primary modes of reactivity.

The C2-Position: Deprotection and Elaboration of the Formyl Group

The dimethoxymethyl acetal is a robust protecting group, stable to a wide range of reaction conditions, yet it can be cleanly removed to unmask the aldehyde.

Mechanistic Rationale: The deprotection is an acid-catalyzed hydrolysis. A proton source protonates one of the methoxy oxygens, converting it into a good leaving group (methanol). The resulting oxonium ion is attacked by water, and after a subsequent proton transfer and elimination of a second molecule of methanol, the aldehyde is revealed. Mild acidic conditions are often preferred to prevent potential side reactions on the sensitive naphthyridine ring.

Protocol 1: Acetal Deprotection to 6-Fluoro-1,8-naphthyridine-2-carbaldehyde

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Acetone (or THF/Water mixture, 10:1)

-

2M Hydrochloric Acid (HCl) or Pyridinium p-toluenesulfonate (PPTS) (0.1 - 1.0 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates

-

-

Procedure:

-

Dissolve the starting acetal (1.0 eq) in acetone (approx. 0.1 M concentration) in a round-bottom flask.

-

Add the acidic catalyst (e.g., 2M HCl, 1.0 eq) dropwise to the stirring solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% EtOAc in hexanes. The product aldehyde should have a lower Rf than the starting acetal.

-

Upon completion (typically 1-4 hours), carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral (~7).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify via column chromatography on silica gel if necessary.

-

Subsequent Transformations of the Aldehyde: Once unmasked, the 2-formyl group is a gateway to numerous C-C and C-N bond-forming reactions.[8][9]

| Reaction Type | Reagents & Conditions | Resulting Functional Group |

| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃, CH₂Cl₂ | Secondary or Tertiary Amine |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR), THF | Alkene |

| Knoevenagel Condensation | Active methylene compound, base (e.g., piperidine) | α,β-Unsaturated system |

| Grignard Reaction | Grignard reagent (R-MgBr), THF, then H₃O⁺ | Secondary Alcohol |

dot graph "Aldehyde_Transformations" { layout="neato"; graph [overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} enddot Caption: Key transformations of the C2-formyl group.

The C6-Position: Nucleophilic Aromatic Substitution (SNAr)

The fluorine at the C6 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogens. This makes it an excellent site for introducing diversity.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10] A nucleophile attacks the carbon bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized onto the electronegative nitrogen atoms of the naphthyridine ring, stabilizing the intermediate. In the second step, aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group. Fluorine is often a better leaving group than other halogens in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial rate-determining nucleophilic attack.[7]

Protocol 2: SNAr Displacement with a Primary Amine

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Primary or secondary amine (e.g., morpholine, 1.2-2.0 eq)

-

Potassium carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq)

-

Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

-

-

Procedure:

-

Combine the starting material (1.0 eq), amine (1.5 eq), and base (e.g., K₂CO₃, 2.5 eq) in a round-bottom flask.

-

Add a high-boiling polar aprotic solvent like DMSO (approx. 0.2 M concentration).

-

Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice water. A precipitate may form, which can be collected by filtration.

-

Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine to remove the solvent and residual base.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

dot graph "SNAr_Workflow" { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=record, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: General workflow for SNAr reactions.

Orthogonal Strategy: A Divergent Synthesis Example

The power of this intermediate lies in the ability to perform these reactions sequentially. For example, a medicinal chemist could first perform the SNAr reaction to install a desired amine at C6, then deprotect the C2-acetal, and finally perform a reductive amination to install a second point of diversity. This orthogonal reactivity is paramount for efficiently exploring the chemical space around the naphthyridine scaffold.

Conclusion

This compound is more than just a chemical; it is a strategic tool for synthetic and medicinal chemists. Its pre-installed, orthogonally reactive functional groups—a masked aldehyde and an activatable fluorine—provide a reliable and efficient entry point into a vast chemical space of pharmacologically relevant molecules. The robust and predictable nature of its key transformations allows for the rapid and divergent synthesis of compound libraries, accelerating the drug discovery process. Understanding the principles and protocols outlined in this guide will empower researchers to fully exploit the synthetic potential of this valuable intermediate.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Saleh, M. Y., & Ayoub, A. I. (n.d.). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Oriental Journal Of Chemistry.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Pistritto, V. A., et al. (2021). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.

- Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936.

- Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. National Center for Biotechnology Information.

- ResearchGate. (2012). Can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection.

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution.

- YouTube. (2019). Nucleophilic aromatic substitutions.

- Amerigo Scientific. (n.d.). This compound.

- MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.

- Bajaj, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-863.

- de Oliveira, C. C. A., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509.

- Singh, P., & Singh, A. (2024). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity.

- ResearchGate. (n.d.). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.

- ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.

- RSC Publishing. (n.d.). Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of organelles.

- ResearchGate. (n.d.). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine.

- Beilstein Journals. (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C.

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

The Antimicrobial Spectrum of 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine: A Technical Guide for Drug Development Professionals

Abstract: The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. The 1,8-naphthyridine core has historically been a fruitful starting point for the development of potent antibacterial agents. This technical guide provides an in-depth analysis of the predicted antimicrobial spectrum of the novel compound, 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes structure-activity relationship (SAR) data from closely related 6-fluoro-1,8-naphthyridine analogues to construct a scientifically grounded hypothesis of its potential activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.

Introduction: The 1,8-Naphthyridine Scaffold in Antimicrobial Drug Discovery

The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural similarity to the quinolone antibiotics has made it a key area of investigation for new antimicrobial agents. The first commercially successful 1,8-naphthyridine derivative was nalidixic acid, which demonstrated activity primarily against Gram-negative bacteria responsible for urinary tract infections.[2] Subsequent research has shown that strategic substitutions on the 1,8-naphthyridine ring system can significantly modulate the antimicrobial spectrum and potency.[3]

The introduction of a fluorine atom at the C-6 position has been a particularly successful strategy, leading to the development of broad-spectrum fluoroquinolone and fluoro-naphthyridine antibiotics.[4] These agents, such as enoxacin and trovafloxacin, exhibit activity against a wide range of both Gram-positive and Gram-negative bacteria.[2][4] The compound of interest, this compound, incorporates this key fluorine substituent, suggesting it may possess significant antimicrobial properties.

Predicted Antimicrobial Spectrum of this compound

Based on the extensive body of literature on 6-fluoro-1,8-naphthyridine derivatives, a predicted antimicrobial spectrum for this compound can be proposed. It is anticipated that this compound will exhibit broad-spectrum antibacterial activity, with potential for some antifungal activity as well.

Predicted Antibacterial Activity

The presence of the 6-fluoro substituent is a strong indicator of potent antibacterial activity. This feature is characteristic of many successful fluoroquinolone antibiotics and is known to enhance the inhibition of bacterial DNA gyrase and topoisomerase IV, the primary targets of this class of drugs.[2][4] Therefore, this compound is predicted to be active against a wide range of bacterial pathogens.

Table 1: Predicted In Vitro Antibacterial Spectrum of this compound

| Bacterial Group | Representative Species | Predicted Activity | Rationale based on Analogues |

| Gram-Positive Aerobes | Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, Enterococcus faecalis | Moderate to High | Fluoro-naphthyridine derivatives like PD 131628 show excellent activity against staphylococci and streptococci.[5] Some newer derivatives also show activity against resistant enterococci. |

| Gram-Negative Aerobes | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Haemophilus influenzae, Neisseria gonorrhoeae | Moderate to High | The 6-fluoro-1,8-naphthyridine core is well-established for its potent activity against Enterobacteriaceae.[2][5] Activity against P. aeruginosa can be variable but is often observed in this class of compounds.[5] |

| Atypical Bacteria | Mycobacterium tuberculosis | Possible | Several 1,8-naphthyridine derivatives have demonstrated promising anti-mycobacterial activity.[6] |

| Anaerobic Bacteria | Bacteroides fragilis, Clostridium difficile | Low to Moderate | Quinolone-like drugs generally exhibit limited activity against anaerobic bacteria.[5] |

It is important to note that some 1,8-naphthyridine derivatives have also been shown to act as antibiotic modulators, enhancing the activity of other antibiotics against multi-resistant bacterial strains even when they exhibit weak intrinsic antibacterial activity.[7][8]

Potential Antifungal Activity

While the primary expectation for a 6-fluoro-1,8-naphthyridine derivative is antibacterial activity, some analogues have also demonstrated antifungal properties.[2][9] For instance, certain derivatives have shown efficacy against Candida albicans and Aspergillus species.[2][10] The presence of different substituents on the naphthyridine ring can influence this activity. Therefore, it is plausible that this compound may possess some degree of antifungal activity, which would require experimental verification.

Proposed Mechanism of Action

The predicted mechanism of action for this compound is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7] This is the well-established mechanism for fluoroquinolone and fluoro-naphthyridine antibiotics.[4]

-

DNA Gyrase: This enzyme is essential for bacterial DNA replication and repair, introducing negative supercoils into the DNA. Inhibition of DNA gyrase leads to the cessation of these processes and ultimately bacterial cell death.

-

Topoisomerase IV: This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication. Its inhibition prevents cell division.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of action of this compound.

Experimental Protocols for Antimicrobial Spectrum Determination

To experimentally validate the predicted antimicrobial spectrum of this compound, standardized in vitro assays are essential. The following provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol Steps:

-

Preparation of Compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

MBC Determination

Following the MIC assay, the MBC can be determined to assess the bactericidal or bacteriostatic nature of the compound.

Protocol Steps:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.

-

Incubation: Incubate the agar plates under optimal growth conditions.

-

Reading Results: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.

Conclusion and Future Directions

While direct experimental evidence is pending, a comprehensive analysis of the structure-activity relationships of related 6-fluoro-1,8-naphthyridine derivatives strongly suggests that this compound is a promising candidate for a novel broad-spectrum antibacterial agent. Its core structure is associated with a well-understood mechanism of action targeting essential bacterial enzymes.

The next critical steps in the development of this compound will be its chemical synthesis and subsequent in vitro evaluation against a diverse panel of clinically relevant bacterial and fungal pathogens to confirm the predicted antimicrobial spectrum. Further studies should also include cytotoxicity assays to assess its safety profile and in vivo efficacy studies in animal models of infection. The exploration of this and other novel 1,8-naphthyridine derivatives holds significant potential in the ongoing search for new therapies to combat the global threat of antimicrobial resistance.

References

- Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. (2019). Drug Development Research, 80(1), 179-186. [Link]

- ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. (n.d.). IIP Series. [Link]

- Antimicrobial Activity of Naphthyridine Derivatives. (2024). Pharmaceuticals, 17(12), 1705. [Link]

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). Molecules, 26(23), 7400. [Link]

- Antimicrobial Activity of Naphthyridine Deriv

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.).

- Marketed antibacterials with 1,8-naphthyridine nucleus. (n.d.).

- Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. (2024). Chemistry & Biodiversity, 21(8), e202400587. [Link]

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). Molecules, 26(23), 7400. [Link]

- (PDF) Antimicrobial Activity of Naphthyridine Derivatives. (2024).

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. [Link]

- Antimicrobial Activity of Naphthyridine Derivatives. (2024). Pharmaceuticals, 17(12), 1705. [Link]

- Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. (2015). Journal of Applied Pharmaceutical Science, 5(7), 001-008. [Link]

- Antimicrobial Activity of Naphthyridine Deriv

- In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. (1991). Antimicrobial Agents and Chemotherapy, 35(1), 141-148. [Link]

Sources

- 1. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iipseries.org [iipseries.org]

- 10. Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 1,8-Naphthyridines: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a privileged heterocyclic motif, continues to be a focal point in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1,8-naphthyridine analogs, offering insights into the nuanced molecular interactions that govern their efficacy as anticancer, antimicrobial, and antiviral agents. By dissecting the causality behind experimental choices and grounding our analysis in authoritative research, this document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics.

The 1,8-Naphthyridine Core: A Foundation for Diverse Biological Activity

The inherent chemical properties of the 1,8-naphthyridine ring system, characterized by its planar, electron-deficient nature, provide a robust framework for molecular interactions with various biological targets. The presence of two nitrogen atoms within the bicyclic structure allows for a range of hydrogen bonding and coordination possibilities, which are fundamental to its diverse pharmacological profile.[1][2][3] The strategic placement of substituents at various positions around this core is the key to modulating the potency, selectivity, and pharmacokinetic properties of these analogs.

Anticancer Activity: Targeting the Proliferative Machinery

1,8-Naphthyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[1][4] Their mechanisms of action are multifaceted and often involve the inhibition of critical cellular processes such as DNA replication and cell division.[5]

Key Structural Determinants of Anticancer Efficacy

The anticancer potency of 1,8-naphthyridine analogs is intricately linked to the nature and position of various substituents. Extensive research has elucidated several key SAR trends:

-

Substitution at N-1: The introduction of an alkyl or aryl group at the N-1 position is a common strategy to enhance anticancer activity. For instance, an ethyl group at N-1 is a feature of nalidixic acid, a foundational compound from which many derivatives have been developed.[3]

-

The C-3 Carboxamide Moiety: Modification of the C-3 position with a carboxamide group has proven to be a highly effective strategy. The nature of the substituent on the amide nitrogen plays a crucial role in determining the cytotoxic potency. Halogen-substituted phenyl groups on the carboxamide have shown potent activity.[4]

-

Aryl Substitution at C-2 and C-7: The introduction of aryl groups, particularly substituted phenyl rings, at the C-2 and C-7 positions can significantly influence anticancer activity. These groups can engage in hydrophobic and π-π stacking interactions within the target protein's binding site.

-

Heterocyclic Rings at C-3: The incorporation of various heterocyclic rings, such as oxadiazoles and pyrazoles, at the C-3 position has yielded compounds with significant cytotoxic effects.[4]

Quantitative Structure-Activity Relationship (QSAR) Insights

Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided valuable insights into the structural requirements for cytotoxicity. These models have highlighted the importance of the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, as well as the C-2 naphthyl ring, for potent anticancer activity against various cancer cell lines.

Tabulated Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine analogs against various human cancer cell lines.

| Compound ID | N-1 Substituent | C-2 Substituent | C-3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Ethyl | Phenyl | 4-Fluorophenylcarboxamide | MIAPaCa (Pancreatic) | 0.41 | [4] |

| Compound B | Ethyl | Phenyl | 4-Chlorophenylcarboxamide | K-562 (Leukemia) | 0.77 | [4] |

| Compound C | Propargyl | Unsubstituted | 1,3,4-Oxadiazole | PA-1 (Ovarian) | 0.41 | [4] |

| Compound D | Ethyl | Phenyl | Unsubstituted | SW620 (Colon) | 1.4 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8][9][10]

Materials:

-

1,8-Naphthyridine analog of interest

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine analog in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial Resistance